molecular formula C14H13NO B1580812 N-(2-Methylphenyl)benzamide CAS No. 584-70-3

N-(2-Methylphenyl)benzamide

Cat. No.: B1580812
CAS No.: 584-70-3
M. Wt: 211.26 g/mol
InChI Key: BSASAHDKONAXQX-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 2-methylphenyl group

Mechanism of Action

Target of Action

N-(2-Methylphenyl)benzamide, also known as BENZO-o-TOLUIDIDE, is a complex compound that interacts with various targets. It has been found to be an allosteric activator of human glucokinase , a key enzyme in glucose metabolism. This enzyme plays a crucial role in maintaining glucose homeostasis, making it a significant target for the treatment of type-2 diabetes .

Mode of Action

This compound interacts with its targets through a variety of mechanisms. As an allosteric activator of human glucokinase, it binds to an allosteric site on the enzyme, enhancing its catalytic action . This interaction results in an increase in the enzyme’s activity, leading to improved glucose metabolism .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glucose metabolic pathway. By enhancing the activity of glucokinase, this compound increases the rate of glucose metabolism, helping to maintain glucose homeostasis . This can have downstream effects on other metabolic pathways, potentially influencing processes such as insulin secretion and glycogen synthesis .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would likely impact its bioavailability, efficacy, and potential side effects .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on glucose metabolism. By enhancing the activity of glucokinase, it can help to regulate blood glucose levels, potentially offering benefits for the management of type-2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methylphenyl)benzamide can be achieved through several methods. One common approach involves the reaction of 2-methylbenzoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of 2-methylbenzoic acid.

    Reduction: Formation of N-(2-Methylphenyl)amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-Methylphenyl)benzamide has several scientific research applications, including:

Comparison with Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-(2-Methylphenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-(2-Methylphenyl)propionamide: Similar structure but with a propionamide group instead of a benzamide group.

Uniqueness: N-(2-Methylphenyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methyl group on the phenyl ring can affect the compound’s steric and electronic properties, leading to distinct interactions with molecular targets compared to other benzamide derivatives .

Properties

IUPAC Name

N-(2-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-11-7-5-6-10-13(11)15-14(16)12-8-3-2-4-9-12/h2-10H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSASAHDKONAXQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207113
Record name 2'-Methylbenzanilide
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Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

584-70-3
Record name 2′-Methylbenzanilide
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URL https://commonchemistry.cas.org/detail?cas_rn=584-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2'-Methylbenzanilide
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Record name N-o-Tolylbenzamide
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Record name 2'-Methylbenzanilide
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Record name 2'-methylbenzanilide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of N-(2-Methylphenyl)benzamide and its derivatives?

A1: this compound derivatives consistently exhibit a central amide group (-NH-C(=O)-) connecting two aromatic rings: a benzamide ring and a 2-methylphenyl ring. [, , , ] These studies reveal several common structural motifs:

  • Twisting of the amide group: The amide group is not coplanar with either aromatic ring, displaying varying degrees of twisting. This twisting is influenced by the substituents on the aromatic rings. [, ]
  • Influence of substituents: The presence and position of substituents like chlorine or methyl groups on the aromatic rings significantly influence the dihedral angle between the rings and the overall molecular conformation. [, , , ]
  • Intermolecular interactions: N-H⋯O hydrogen bonds are consistently observed, contributing to the crystal packing of these compounds. These hydrogen bonds often link molecules into chains or other supramolecular arrangements. [, , , ]

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